![molecular formula C7F6I2NNaO B6309931 Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% CAS No. 1980053-78-8](/img/structure/B6309931.png)
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97%
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Overview
Description
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate (TFPI) is a compound that has been extensively studied in recent years due to its unique properties and potential applications in scientific research. TFPI is a small molecule that has a unique combination of chemical and physical properties, making it an attractive candidate for use in a variety of scientific research applications.
Scientific Research Applications
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, as a fluorescent dye for cell imaging, and as a stabilizer for proteins and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been used to study the mechanism of action of enzymes and proteins, to study the structure and function of proteins, and to study the structure and function of DNA.
Mechanism of Action
The mechanism of action of Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is not fully understood, but it is believed to involve a number of different processes. It is believed that Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% binds to proteins and DNA, altering their structure and function. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been shown to interact with other molecules, such as enzymes, and to affect their activity.
Biochemical and Physiological Effects
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been studied for its biochemical and physiological effects. Studies have shown that Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has the ability to modulate the activity of enzymes, proteins, and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is relatively non-toxic, making it safe to use in laboratory experiments. However, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% is also limited in its use in laboratory experiments due to its relatively low solubility in organic solvents.
Future Directions
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% has a number of potential future applications in scientific research. It could be used as a fluorescent dye for cell imaging, as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a stabilizer for proteins and DNA. In addition, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% could be used to study the structure and function of proteins, to study the mechanism of action of enzymes and proteins, and to study the structure and function of DNA. Finally, Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% could be used to develop new drugs and therapies for a variety of diseases and medical conditions.
Synthesis Methods
Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97% can be synthesized in a variety of ways. The most common method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl iodide in the presence of sodium hydroxide to form Sodium 3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate, 97%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then purified by recrystallization. Other methods of synthesis have also been developed, such as the reaction of trifluoromethyl iodide with a variety of aldehydes in the presence of sodium hydroxide.
properties
IUPAC Name |
sodium;3,5-diiodo-2,6-bis(trifluoromethyl)pyridin-4-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I2NO.Na/c8-6(9,10)4-1(14)3(17)2(15)5(16-4)7(11,12)13;/h(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVALXGVXWCLJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1I)C(F)(F)F)C(F)(F)F)I)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F6I2NNaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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